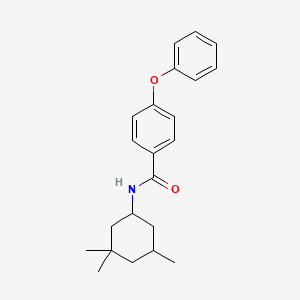
4-phenoxy-N-(3,3,5-trimethylcyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: 4-phenoxybenzamide and 3,3,5-trimethylcyclohexylamine.
Reaction Conditions: The amide bond formation is facilitated by using a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine (TEA) in an organic solvent (e.g., tetrahydrofuran) at room temperature.
Product: 4-phenoxy-N-(3,3,5-trimethylcyclohexyl)benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The phenoxy group can undergo oxidation reactions, potentially forming phenolic derivatives.
Reduction: The benzamide moiety can be reduced to the corresponding amine under suitable conditions.
Substitution: The aromatic ring in the phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO({3})) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH({2})) with a palladium catalyst.
Substitution: Electrophiles like bromine (Br({2}^{+})) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenoxy-N-(3,3,5-trimethylcyclohexyl)benzamide typically involves the following steps:
-
Formation of the Phenoxybenzamide Core:
Starting Materials: 4-aminobenzamide and phenol.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent (e.g., dichloromethane) at room temperature.
Product: 4-phenoxybenzamide.
Scientific Research Applications
4-Phenoxy-N-(3,3,5-trimethylcyclohexyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-phenoxy-N-(3,3,5-trimethylcyclohexyl)benzamide depends on its specific application:
Pharmacological Effects: It may interact with specific receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain signaling pathways.
Molecular Targets: Potential targets include G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in inflammatory pathways.
Pathways Involved: The compound may influence pathways such as the cyclooxygenase (COX) pathway, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
4-Phenoxybenzamide: Lacks the 3,3,5-trimethylcyclohexyl group, making it less bulky and potentially less selective in its interactions.
N-(3,3,5-Trimethylcyclohexyl)benzamide: Lacks the phenoxy group, which may reduce its ability to participate in certain chemical reactions or interactions.
Uniqueness: 4-Phenoxy-N-(3,3,5-trimethylcyclohexyl)benzamide is unique due to the combination of the phenoxy and 3,3,5-trimethylcyclohexyl groups, which confer specific steric and electronic properties. These properties can enhance its selectivity and potency in various applications compared to its simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique characteristics
Properties
Molecular Formula |
C22H27NO2 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-phenoxy-N-(3,3,5-trimethylcyclohexyl)benzamide |
InChI |
InChI=1S/C22H27NO2/c1-16-13-18(15-22(2,3)14-16)23-21(24)17-9-11-20(12-10-17)25-19-7-5-4-6-8-19/h4-12,16,18H,13-15H2,1-3H3,(H,23,24) |
InChI Key |
SFODDILKGLAIRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B11504935.png)
![5-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11504939.png)
![N-[(4-Chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl]-2-methyl-1H-indole-3-ethanamine](/img/structure/B11504945.png)
![2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate](/img/structure/B11504947.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3-methoxybenzamide](/img/structure/B11504957.png)
![2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11504960.png)
![(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11504967.png)
![Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11504970.png)
![7-[chloro(difluoro)methyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11504977.png)
![N-(4-fluorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B11504983.png)
![[1-(4-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindol-6(1H)-yl]acetic acid](/img/structure/B11504984.png)
![4-{(E)-2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2-ol](/img/structure/B11504995.png)
![1-(4-Methoxyphenyl)-3-[(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B11505002.png)
![N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B11505005.png)
